(2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid typically involves the use of pyrrolidine derivatives. One common method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves a domino reaction that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and sustainable practices are often applied to minimize environmental impact and enhance efficiency. This includes the use of miniaturized methods and environmentally friendly reagents .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidative cleavage, and reducing agents such as dimethyl sulfide or zinc . The specific conditions, such as temperature and solvent, can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its reactive functional groups.
Biology: The compound’s chiral nature makes it valuable in the study of stereochemistry and enzyme interactions.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of (2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various intermediates and products. The orientation of the external aldimine intermediate formed upon addition of the amino acidic substrate to the coenzyme plays a crucial role in determining the reaction pathway .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
61856-89-1 |
---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-5-4-6(7(10)11)9(12)8(5,2)3/h5-6,12H,4H2,1-3H3,(H,10,11)/t5?,6-/m0/s1 |
InChI-Schlüssel |
RYXFPAAOXFRRPW-GDVGLLTNSA-N |
Isomerische SMILES |
CC1C[C@H](N(C1(C)C)O)C(=O)O |
Kanonische SMILES |
CC1CC(N(C1(C)C)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.